Novaluron

Übersicht

Beschreibung

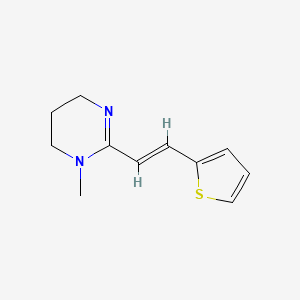

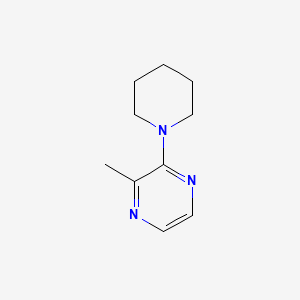

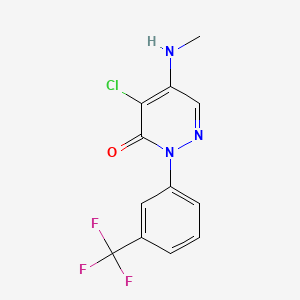

Novaluron ist eine chemische Verbindung mit pestiziden Eigenschaften, die zur Klasse der Insektenwachstumsregulatoren gehört. Es handelt sich um ein Benzoylphenylharnstoff, das von Makhteshim-Agan Industries Ltd. entwickelt wurde. This compound wird auf verschiedenen Nahrungspflanzen eingesetzt, darunter Äpfel, Kartoffeln, Kohlgewächse, Zierpflanzen und Baumwolle. Es ist für sein geringes Risiko für die Umwelt und Nicht-Zielorganismen geschätzt, was es zu einer wichtigen Option für den integrierten Pflanzenschutz macht .

Herstellungsmethoden

This compound kann durch einen vierstufigen Reaktionsprozess synthetisiert werden. Die Synthese beginnt mit der Reduktion von 2-Chlor-4-nitrophenol zu Chlor-4-aminophenol. Es folgt eine Additionsreaktion mit Perfluorvinyl-perfluormethylether, um 3-Chlor-4-[1,1,2-Trifluor-2-(Trifluormethoxy)-ethoxy]anilin zu produzieren. Die letzten Schritte beinhalten die Reaktion dieses Zwischenprodukts mit 2,6-Difluorbenzoylchlorid und anschließende Cyclisierung zur Bildung von this compound .

Wissenschaftliche Forschungsanwendungen

Novaluron hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Benzoylphenylharnstoffen verwendet. In der Biologie wird this compound zur Untersuchung der Auswirkungen von Insektenwachstumsregulatoren auf die Entwicklung und Physiologie von Insekten verwendet. In der Medizin wird es auf seine potenzielle Verwendung zur Bekämpfung von durch Insekten übertragenen Krankheiten untersucht. In der Industrie wird this compound als Insektizid verwendet, um Nutzpflanzen vor Insektenbefall zu schützen und so die Abhängigkeit von schädlicheren Pestiziden zu verringern .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Synthese von Chitin, einem wichtigen Strukturbestandteil von Arthropoden-Exoskeletten. Diese Hemmung stört die normalen Wachstums- und Entwicklungsprozesse von unreifen Insekten, was zu ihrem Tod führt. This compound wirkt hauptsächlich durch Einverleibung, hat aber auch eine gewisse Kontaktwirkung. Die molekularen Ziele und Pfade, die an seinem Wirkmechanismus beteiligt sind, umfassen Chitin-Synthase-Enzyme und Chitinase-Gene .

Wirkmechanismus

Target of Action

Novaluron is an insect growth regulator that primarily targets the chitin synthesis process in insects . Chitin is a crucial component of the insect’s exoskeleton, and its synthesis is an active process during the larval stages of insect development .

Mode of Action

this compound inhibits chitin formation, thereby disrupting the normal growth and development of insects . It acts by ingestion and contact, causing abnormal endocuticular deposition and abortive molting . The compound specifically targets the larval stages of insects that actively synthesize chitin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chitin synthesis pathway . By inhibiting chitin formation, this compound disrupts the normal molting process of insects, leading to their death . The compound also affects the normal development of insect embryos .

Pharmacokinetics

this compound exhibits high bioavailability, with approximately 90-95% of the compound being metabolized . The compound has an elimination half-life of 1-4 hours, and it is primarily excreted through the kidneys . These ADME (Absorption, Distribution, Metabolism, Excretion) properties contribute to the compound’s bioavailability and its effectiveness as an insecticide .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of chitin synthesis, leading to abnormal endocuticular deposition and abortive molting . This results in the death of the insect larvae. In addition, this compound can also kill insect embryos by disrupting their normal development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a field-based evaluation of this compound against mosquito breeding in leaf axils of pineapple plantations showed that the compound exhibited a functional efficacy of 8 weeks, with a 100% reduction of larval breeding observed up to the 2nd week after application . Therefore, the timing and frequency of this compound application may need to be adjusted based on environmental conditions to maximize its efficacy .

Biochemische Analyse

Biochemical Properties

Novaluron interacts with enzymes and proteins involved in the synthesis of chitin, a key component of the exoskeleton of insects . It inhibits chitin formation, specifically targeting larval insect stages that actively synthesize chitin . The exact biochemical activity of these compounds, which gives them their insecticidal activity, has not yet been elucidated .

Cellular Effects

This compound affects various types of cells and cellular processes. In laboratory studies, this compound was found to be highly active against Cx. quinquefasciatus, disrupting molting in nymphs and preventing adult females from developing viable oothecae . It also interferes with ootheca production in adult females, but only before they form an ootheca .

Molecular Mechanism

The exact mechanism of action of this compound has not been extensively researched, but the general mechanisms and effects common to benzoylphenyl ureas apply. The compound inhibits chitin formation, targeting specifically larval insect stages that actively synthesize chitin . This results in abnormal endocuticular deposition and abortive molting, leading to the death of the insect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study on red palm weevil larvae, 100% mortality was observed within 24 hours at a dose of 20 ppm . The total elimination of Aedes larvae continued for up to 2 weeks and a 50% reduction was observed until the 8th week .

Dosage Effects in Animal Models

Animal studies have shown that doses of this compound can affect the liver, kidney, spleen, pancreas, thymus, and adrenal glands, among others .

Metabolic Pathways

The absorbed this compound is metabolized and 14 and 15 components were detected in the urine and bile respectively . The main metabolic pathway was cleavage of the urea bridge between the chlorophenyl- and difluorophenylgroups .

Vorbereitungsmethoden

Novaluron can be synthesized through a four-step reaction process. The synthesis begins with the reduction of 2-chloro-4-nitrophenol to chloro-4-aminophenol. This is followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to produce 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline. The final steps involve the reaction of this intermediate with 2,6-difluorobenzoyl chloride and subsequent cyclization to form this compound .

Analyse Chemischer Reaktionen

Novaluron unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate produzieren kann .

Vergleich Mit ähnlichen Verbindungen

Novaluron ähnelt anderen Insektenwachstumsregulatoren wie Pyriproxyfen, Spinosad und Temephos. This compound ist einzigartig in seiner spezifischen Hemmung der Chitin-Synthese, was es gegen eine Vielzahl von Insektenbefall hochwirksam macht. Pyriproxyfen wirkt als Juvenilhormonanalog, Spinosad zielt auf das Nervensystem und Temephos ist ein Organophosphat-Insektizid. Die einzigartige Wirkungsweise von this compound in Kombination mit seiner geringen Toxizität für Nicht-Zielorganismen macht es zu einem wertvollen Werkzeug im integrierten Pflanzenschutz .

Eigenschaften

IUPAC Name |

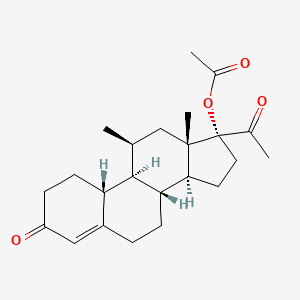

N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClF8N2O4/c18-8-6-7(4-5-11(8)31-16(22,23)14(21)32-17(24,25)26)27-15(30)28-13(29)12-9(19)2-1-3-10(12)20/h1-6,14H,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPPVKZQTLUDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3, C17H9ClF8N2O4 | |

| Record name | Novaluron | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034773 | |

| Record name | Novaluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [MSDSonline] | |

| Record name | Novaluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in organic solvents, In water, 0.9531 mg/l @ 25 °C | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.66 g/cu cm | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000375 [mmHg], 3.75X10-6 mm Hg @ 40 °C | |

| Record name | Novaluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

116714-46-6 | |

| Record name | Novaluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116714-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novaluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116714466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novaluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOVALURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8H1B3CW0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-179 °C | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of novaluron?

A1: this compound is a benzoylphenyl urea (BPU) insecticide that acts as a chitin synthesis inhibitor (CSI). [, , , ] It disrupts the formation of chitin, a crucial component of insect cuticles, leading to abnormal endocuticular deposition and abortive molting. []

Q2: How does this compound impact insect development?

A2: this compound primarily targets the larval stages of insects. [] By inhibiting chitin synthesis, it disrupts the molting process, ultimately causing larval death. [, ] This effect has been observed in various species, including the codling moth (Cydia pomonella), [] Colorado potato beetle (Leptinotarsa decemlineata), [, , , ] and cotton leafworm (Spodoptera littoralis). [, ]

Q3: Does this compound affect adult insects?

A3: While this compound is not directly lethal to adult insects, studies have demonstrated sublethal effects on reproduction. [, ] For instance, exposure of adult codling moths to this compound reduced egg viability, regardless of whether the exposure was through ingestion, contact, or topical spray. []

Q4: Are there any observed transovarial effects of this compound?

A4: Yes, research indicates that this compound can be transferred from treated adult insects to their eggs, reducing egg hatch. This transovarial activity has been observed in species like the codling moth, [] obliquebanded leafroller (Choristoneura rosaceana), [] and azalea lace bug (Stephanitis pyrioides). [, , ]

Q5: How does this compound compare to other chitin synthesis inhibitors in terms of effectiveness?

A5: Laboratory studies show that this compound exhibits higher potency against certain pests compared to other benzoylphenyl ureas like teflubenzuron and chlorfluazuron. For example, the LC50 of this compound on 3rd-instar cotton leafworm (Spodoptera littoralis) was tenfold lower than that of teflubenzuron. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C28H27ClF2N4O3 and its molecular weight is 540.99 g/mol.

Q7: Is there information available on the spectroscopic data of this compound?

A7: While the provided research does not delve into detailed spectroscopic data, specific analytical techniques employed for this compound characterization and quantification are discussed. These include High Performance Liquid Chromatography (HPLC) [] and gas chromatography with electron capture detection (GC-ECD). []

Q8: How stable is this compound under field conditions?

A8: Studies show that this compound exhibits good residual activity, indicating persistence in the environment. [, , , ] For example, on potato foliage, a single application of this compound provided up to 85% mortality of Colorado potato beetle larvae even after 5 weeks. [, ]

Q9: Does rainfall affect this compound's effectiveness?

A9: Artificial rain simulations showed minimal impact on this compound's efficacy against cotton leafworm larvae and whitefly nymphs, suggesting suitability for use in tropical and rainy conditions. []

Q10: How does this compound degrade in the environment?

A10: While specific degradation pathways are not discussed in the provided research, the studies highlight its persistence in various environmental matrices. [, , , ] Further research into its environmental fate and degradation products would be beneficial.

Q11: Are there slow-release formulations of this compound available?

A11: Yes, research explored the development of slow-release formulations using wax-based matrices to prolong this compound's effectiveness in controlling mosquito larvae in standing water. [] These formulations aimed to provide consistent release regardless of water conditions, potentially reducing the frequency of reapplication.

Q12: Does this compound pose risks to beneficial insects?

A13: While this compound generally exhibits low toxicity towards adult beneficial insects, some studies suggest negative impacts on specific species and life stages. [, , , ] For example, exposure to this compound residues negatively affected the development and reproduction of the alfalfa leafcutting bee (Megachile rotundata). [, ]

Q13: Is there a risk of resistance development in insect populations exposed to this compound?

A14: While this compound possesses characteristics that might delay resistance development, studies have observed varying levels of susceptibility to this compound in Colorado potato beetle populations, even without prior exposure. [, ] This emphasizes the need for judicious use and appropriate resistance management strategies.

Q14: What are the implications of this compound's mode of action for resistance management?

A15: this compound's unique mode of action, distinct from neurotoxic insecticides like organophosphates, carbamates, and pyrethroids, makes it a valuable tool for resistance management programs. [, ] By rotating this compound with insecticides having different modes of action, the selection pressure on pest populations can be diversified, potentially delaying resistance development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.